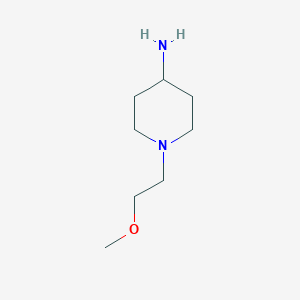

1-(2-Methoxyethyl)piperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMDRDDKNWKCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602719 | |

| Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502639-08-9 | |

| Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methoxyethyl)piperidin-4-amine, a valuable building block in medicinal chemistry. This document details a robust and scalable synthetic route, explores the mechanistic underpinnings of the key reaction steps, and outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation and quality control of this important piperidine derivative.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing ligands that target a diverse range of biological receptors. The functionalization of the piperidine ring, particularly at the 1 and 4 positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound, with its primary amine and ether functionalities, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This guide will focus on a common and efficient synthetic strategy: the N-alkylation of a suitable piperidine precursor. We will delve into the rationale behind the selection of reagents and reaction conditions, providing a detailed, step-by-step protocol. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic and chromatographic techniques will be presented to ensure the identity, purity, and structural integrity of the final compound.

Synthetic Strategy: N-Alkylation of Piperidin-4-amine

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of piperidin-4-amine with a 2-methoxyethyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring acts as the nucleophile, displacing the halide from the electrophilic carbon of the alkylating agent.

Mechanistic Considerations

The N-alkylation of piperidin-4-amine is a classic example of an SN2 reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the carbon atom bearing the leaving group (e.g., bromide or chloride) on the 2-methoxyethyl moiety. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is required. The choice of base is critical to prevent unwanted side reactions, such as over-alkylation or elimination.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Piperidin-4-amine | ≥98% | Commercially Available |

| 2-Bromoethyl methyl ether | ≥98% | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |

| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Reagent Addition: Add 2-bromoethyl methyl ether (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (indicated by the consumption of the starting amine), cool the mixture to room temperature.

-

Filtration: Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[1] Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization and Quality Control

Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

A singlet for the methoxy group protons (OCH₃) around δ 3.3-3.5 ppm.[2]

-

Multiplets for the ethyl bridge protons (-CH₂CH₂-) between δ 2.6-3.0 ppm.[2]

-

Multiplets for the piperidine ring protons. The protons adjacent to the nitrogen (N-CH₂) will appear further downfield.[2]

-

A broad singlet for the primary amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Expected resonances include:

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula (C₈H₁₈N₂O).[2]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H stretching vibrations for the primary amine, typically appearing as two bands in the range of 3100-3500 cm⁻¹.[3]

-

C-H stretching vibrations for the aliphatic groups.

-

C-N stretching vibrations.

-

C-O stretching vibration for the ether linkage.

Chromatographic Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a pharmaceutical intermediate. An appropriate column and mobile phase should be chosen to achieve good separation of the main compound from any impurities. Purity is typically reported as a percentage of the total peak area.

3.2.2. Thin Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.

Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR | Characteristic signals for methoxy, ethyl, and piperidine protons. |

| ¹³C NMR | Resonances corresponding to the 8 unique carbon atoms. |

| Mass Spec. | Molecular ion peak corresponding to C₈H₁₈N₂O (m/z = 158.24).[2] |

| IR Spec. | Absorption bands for N-H, C-H, C-N, and C-O functional groups. |

| HPLC | Purity ≥ 98% |

Alternative Synthetic Approaches

While N-alkylation is a common method, other synthetic strategies can also be employed, such as reductive amination.[4] This approach involves the reaction of a piperidone precursor with 2-methoxyethylamine in the presence of a reducing agent.[4][5] The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness. Double reductive amination is another powerful tool for constructing the piperidine skeleton from dicarbonyl compounds.[6]

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound via N-alkylation. The provided protocol, coupled with the comprehensive characterization workflow, ensures the production of a high-quality intermediate suitable for further use in drug discovery and development. The mechanistic insights and procedural details are intended to empower researchers to confidently synthesize and validate this important chemical entity.

References

- BenchChem. (2025). N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Smolecule. (n.d.). Buy this compound | 502639-08-9.

- Chemguide. (n.d.). Interpreting infra-red spectra.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)piperidin-4-amine

Introduction

In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is paramount to its successful development from a promising lead into a viable therapeutic agent. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-amine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and pharmacology.

The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a 4-amino group and a 1-(2-methoxyethyl) substituent creates a molecule with a unique combination of basicity, polarity, and hydrogen bonding potential. This guide will delve into the key physicochemical parameters of this compound, offering both established data and detailed experimental protocols for their determination, thereby equipping researchers with the foundational knowledge required for its application in drug development programs.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on robust in silico predictions, a common practice in early-stage drug discovery to guide experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 502639-08-9 | |

| Appearance | Liquid | |

| Predicted pKa | 10.45 ± 0.20 | |

| Predicted logP | Not explicitly found, but related structures suggest low lipophilicity. | |

| Aqueous Solubility | 158.0 ± 15.0 mg/mL at pH 7.0 and 25°C | |

| Predicted Boiling Point | 212.1 ± 30.0 °C | |

| Predicted Density | 0.955 ± 0.06 g/cm³ |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural verification of the compound.

-

¹H NMR (400 MHz, CDCl₃) : The proton spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The methoxy group protons will appear as a singlet, typically in the range of δ 3.3-3.5 ppm.[1] The protons of the ethyl bridge will present as multiplets between δ 2.6-3.0 ppm.[1] The methylene protons adjacent to the piperidine nitrogen are expected to resonate at approximately δ 2.2-2.5 ppm.[1] The remaining piperidine ring protons will be found further upfield, with those at the 2 and 6 positions appearing around δ 1.5-1.9 ppm and the protons at the 3 and 5 positions at δ 1.2-1.4 ppm.[1] The protons of the primary amine at the 4-position will likely appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum will corroborate the structure. The methoxy carbon is anticipated to have a chemical shift in the region of δ 59-62 ppm.[1] The carbons of the ethoxy bridge will be observed around δ 72-75 ppm.[1] The carbon atom at the 4-position of the piperidine ring, bonded to the amino group, is expected at δ 50-55 ppm.[1] The other piperidine ring carbons will resonate in the δ 25-30 ppm range.[1]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.15, corresponding to the molecular weight of 158.24 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₈N₂O. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the methoxyethyl group or cleavage of the piperidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. The C-H stretching of the alkyl groups will appear around 2850-2950 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1070-1150 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a basic compound like this compound, potentiometric titration is the gold standard for pKa determination.[2][3]

Principle: A solution of the compound is titrated with a standardized acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and neutral forms of the amine are equal, which corresponds to the midpoint of the titration curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Standardize a 0.1 M solution of hydrochloric acid (HCl).

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[2]

-

-

Titration:

-

Pipette a known volume (e.g., 20 mL) of the amine solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH change between additions becomes minimal, indicating the completion of the neutralization.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point.

-

For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peak of the curve indicates the equivalence point.

-

Workflow for pKa Determination by Potentiometric Titration

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.[4][5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound of known concentration in the aqueous phase.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous stock solution with a known volume of the water-saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Workflow for logP Determination by the Shake-Flask Method

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable way to determine thermodynamic solubility.[6][7]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a buffer solution of the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Add an excess amount of this compound to a vial containing the buffer.

-

-

Equilibration:

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.

-

Workflow for Thermodynamic Solubility Determination

Synthetic Approach

While a specific, detailed synthesis published in a peer-reviewed journal for this compound was not identified in the literature search, a plausible and efficient synthetic route can be proposed based on established chemical principles for the synthesis of substituted piperidines.[8][9] A common strategy involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Pathway:

A likely two-step synthesis would start from 1-Boc-4-piperidone. The first step would be a reductive amination with ammonia or a protected amine to introduce the 4-amino group. The second step would involve the deprotection of the Boc group followed by N-alkylation with 2-methoxyethyl bromide or a similar electrophile.

Proposed Synthetic Route for this compound

Conclusion

This compound is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its high aqueous solubility is a significant advantage for potential formulation and bioavailability. The presence of two basic nitrogen atoms, one a primary amine and the other a tertiary amine, will result in a distinct ionization profile as a function of pH, which will be crucial for its interaction with biological targets and its ADME properties. The combination of a polar amino group and a more lipophilic methoxyethyl-substituted piperidine ring gives the molecule a balanced character. A thorough experimental characterization of its pKa and logP, as outlined in this guide, is essential for building a complete physicochemical profile and for developing predictive structure-activity relationships in any medicinal chemistry program.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

- Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences.

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

Sources

- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. 2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;methanol | C25H44N8O5 | CID 118339873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Piperidine [webbook.nist.gov]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-amine (CAS 502639-08-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)piperidin-4-amine, a versatile heterocyclic amine building block. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This document delineates the physicochemical properties, synthesis, analytical methodologies, and potential applications of this compound. Furthermore, it offers detailed, field-proven experimental protocols and essential safety and handling information to support its effective use in research and development.

Introduction and Strategic Context

The piperidine ring is a cornerstone of modern drug design, featured in over 70 FDA-approved pharmaceuticals.[3] Its conformational flexibility and ability to be functionalized allow for the fine-tuning of critical drug-like properties, including solubility, metabolic stability, and receptor-binding affinity.[2][4][5] The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: a primary amine at the 4-position and an N-(2-methoxyethyl) substituent.

The primary amine serves as a crucial handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, and secondary or tertiary amines. The N-(2-methoxyethyl) group is also of significant interest in medicinal chemistry. The ether linkage can act as a hydrogen bond acceptor, and the ethyl chain provides a flexible spacer, which can influence a molecule's interaction with biological targets and improve pharmacokinetic properties.[6][7] Consequently, this compound is a valuable intermediate for generating libraries of novel compounds for screening in various therapeutic areas, including neuropharmacology, oncology, and inflammatory diseases.[8][9]

Logical Framework for Application

The strategic value of this compound in drug discovery is rooted in the synergistic contribution of its structural components. The diagram below illustrates the logical relationship between its core features and its potential applications.

Caption: Logical flow from structural features to potential applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is fundamental to its application. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 502639-08-9 | [10] |

| Molecular Formula | C₈H₁₈N₂O | [11] |

| Molecular Weight | 158.24 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 212.1 ± 30.0 °C (Predicted) | [12] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [12] |

| pKa | 10.45 ± 0.20 (Predicted) | [12] |

| InChI | InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | [13] |

| SMILES | COCCN1CCC(N)CC1 | [10] |

Spectroscopic Characterization (¹H NMR)

Proton NMR is a primary technique for structural confirmation. Based on established data for piperidine derivatives, the expected chemical shifts for this compound in CDCl₃ are as follows:[14]

-

δ 3.45-3.55 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-N).

-

δ 3.35 (s, 3H): Methoxy group protons (-O-CH₃).

-

δ 2.75-2.90 (m, 2H): Equatorial protons on the piperidine ring at C2 and C6.

-

δ 2.50-2.65 (t, 2H): Methylene protons adjacent to the piperidine nitrogen (O-CH₂-CH₂-N).

-

δ 2.60-2.70 (m, 1H): Proton at C4.

-

δ 2.05-2.20 (m, 2H): Axial protons on the piperidine ring at C2 and C6.

-

δ 1.65-1.80 (m, 2H): Equatorial protons on the piperidine ring at C3 and C5.

-

δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring at C3 and C5.

-

δ 1.20-1.40 (br s, 2H): Amine protons (-NH₂).

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable routes. A common and efficient strategy is the reductive amination of the corresponding ketone, 1-(2-methoxyethyl)piperidin-4-one. This approach is widely used for its high yields and operational simplicity.[15][16]

Representative Synthesis Workflow

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 1-(2-methoxyethyl)piperidin-4-one.

Materials and Reagents:

-

1-(2-methoxyethyl)piperidin-4-one (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

3 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(2-methoxyethyl)piperidin-4-one (1.0 eq) and ammonium acetate (10.0 eq).

-

Solvent Addition: Dissolve the mixture in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

-

Reducing Agent Addition: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not significantly increase.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove the methanol.

-

Aqueous Work-up: Dilute the residue with water and wash with dichloromethane (2x) to remove non-basic impurities. Adjust the aqueous layer to pH >12 with 3 M NaOH.

-

Extraction: Extract the basic aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing 1% ammonium hydroxide to afford the pure this compound.

Causality and Self-Validation: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone.[17] The acidic quench ensures the decomposition of any remaining borohydride reagent, and the subsequent basic extraction isolates the amine product. Purity is validated by chromatographic and spectroscopic analysis of the final product.

Analytical and Quality Control Methods

Robust analytical methods are essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.

Detailed Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for analyzing this compound, which should be optimized and validated for specific instrumentation.[18][19]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 210 nm.

-

MS Conditions: ESI positive mode; scan range m/z 50-500.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Create a working solution by diluting the stock solution to 10 µg/mL with the same solvent.

-

Analysis: Inject the working solution into the equilibrated LC-MS system.

-

Data Interpretation:

-

Confirm the retention time of the main peak against a reference standard, if available.

-

Verify the mass of the main peak in the mass spectrum. The expected [M+H]⁺ ion for C₈H₁₈N₂O is m/z 159.15.

-

Assess purity by calculating the peak area percentage at 210 nm.

-

Self-Validation: The use of formic acid in the mobile phase ensures the amine is protonated, leading to good peak shape on the C18 column. The combination of UV and MS detection provides orthogonal data; retention time and UV response confirm the presence and quantity, while the mass-to-charge ratio confirms the identity of the compound.

Safety, Handling, and Storage

This compound is an alkyl amine derivative and should be handled with appropriate precautions.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][13]

-

Handling: Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[20] Ground all equipment to prevent static discharge. Do not eat, drink, or smoke in the handling area.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

-

First Aid:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically valuable building block for medicinal chemistry and drug discovery. Its constituent parts—the proven piperidine scaffold, the versatile primary amine, and the pharmacokinetically favorable N-methoxyethyl group—make it an attractive starting point for synthesizing novel compounds with potential therapeutic applications. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to utilize this compound effectively and safely, accelerating the discovery of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. nbinno.com [nbinno.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. nioch.nsc.ru [nioch.nsc.ru]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ijnrd.org [ijnrd.org]

- 10. alkylamines.com [alkylamines.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 15. Buy this compound | 502639-08-9 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. sciencemadness.org [sciencemadness.org]

- 18. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. echemi.com [echemi.com]

A Spectroscopic Guide to 1-(2-Methoxyethyl)piperidin-4-amine: An In-depth Technical Analysis

Introduction

1-(2-Methoxyethyl)piperidin-4-amine, a substituted piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry and drug development.[1] Its structural features, combining a piperidine core, a primary amine, and a methoxyethyl substituent, make it a valuable scaffold for exploring interactions with various biological targets. A thorough understanding of its molecular architecture and physicochemical properties is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this guide presents a detailed theoretical prediction and interpretation based on established principles and data from analogous structures.

Molecular Structure and Properties

The molecular structure of this compound is presented below. The numbering convention used in this guide for the interpretation of spectral data is also indicated.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar N-substituted piperidine derivatives and general principles of NMR spectroscopy.[3][4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Two-Dimensional (2D) NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the piperidine ring and the methoxyethyl substituent.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-4 | ~2.6 - 2.8 | Multiplet | 1H | The proton at the carbon bearing the amino group is expected to be in this region, influenced by the adjacent nitrogen. |

| H-2, H-6 (axial & equatorial) | ~2.0 - 2.9 | Multiplets | 4H | Protons on the carbons adjacent to the ring nitrogen are deshielded. The axial and equatorial protons will have different chemical shifts and coupling constants. |

| H-3, H-5 (axial & equatorial) | ~1.4 - 1.9 | Multiplets | 4H | These protons are further from the electron-withdrawing groups and will appear more upfield. |

| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is concentration and solvent-dependent and can exchange with D₂O. |

| -CH₂-N (C8) | ~2.5 - 2.7 | Triplet | 2H | Protons on the carbon adjacent to the ring nitrogen and the methylene bridge. |

| -CH₂-O (C9) | ~3.5 - 3.7 | Triplet | 2H | Protons on the carbon adjacent to the oxygen are significantly deshielded. |

| -OCH₃ (C11) | ~3.3 - 3.4 | Singlet | 3H | The methyl group attached to the oxygen will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C-4 | ~45 - 55 | The carbon attached to the primary amine group. |

| C-2, C-6 | ~50 - 60 | Carbons adjacent to the ring nitrogen are deshielded. |

| C-3, C-5 | ~25 - 35 | These aliphatic carbons are in a more shielded environment. |

| C-8 | ~55 - 65 | The carbon in the ethyl chain attached to the ring nitrogen. |

| C-9 | ~65 - 75 | The carbon attached to the ether oxygen is significantly deshielded. |

| C-11 | ~58 - 60 | The methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands for the primary amine, the tertiary amine within the piperidine ring, the ether linkage, and the aliphatic C-H bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands | Primary Amine (-NH₂)[5] |

| C-H Stretch (aliphatic) | 2950 - 2800 | Strong | Piperidine ring and ethyl chain |

| N-H Bend (scissoring) | 1650 - 1580 | Medium | Primary Amine (-NH₂)[5] |

| C-O Stretch (ether) | 1150 - 1085 | Strong | Methoxyethyl group[6] |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak | Piperidine ring and primary amine[5] |

| N-H Wag | 910 - 665 | Broad, Strong | Primary Amine (-NH₂)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would induce more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

-

Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted Mass Spectrum

-

Molecular Ion: With ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 159.15. High-resolution mass spectrometry would confirm the elemental composition of C₈H₁₉N₂O⁺. In EI-MS, a molecular ion peak [M]⁺ at m/z 158.14 might be observed, although it could be weak.

-

Key Fragmentation Pathways: The fragmentation of piperidine alkaloids often involves characteristic losses.[7] The fragmentation of this compound is predicted to proceed through several key pathways:

Figure 2: Predicted major fragmentation pathways of this compound in ESI-MS/MS.

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines is the loss of ammonia, which would result in a fragment ion at m/z 142.

-

Loss of Methanol (CH₃OH): The methoxyethyl group could be lost as methanol, leading to a fragment at m/z 127.

-

Cleavage of the N-C Bond of the Methoxyethyl Group: Cleavage of the bond between the piperidine nitrogen and the ethyl group would result in the formation of the 4-aminopiperidine cation at m/z 100.

-

Piperidine Ring Opening: Complex fragmentation patterns resulting from the opening of the piperidine ring are also expected, leading to a series of smaller fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer a detailed roadmap for researchers and scientists working with this compound or similar structures. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectral data, which are essential for unambiguous structure confirmation and purity assessment. A thorough understanding of the spectroscopic properties of this compound is a critical step in unlocking its full potential in the realm of drug discovery and chemical synthesis.

References

- de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1237-1244.

- Freitas, L. B., et al. (2014). Fast identification of new constituents and co-metabolites by Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(7), 1283-1290.

- University of California, Davis. (n.d.). IR: amines. LibreTexts.

- SciELO. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- SciSpace. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Pearson Prentice Hall Inc. (2006). INFRARED SPECTROSCOPY (IR).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- The Royal Society of Chemistry. (n.d.).

- PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.

- Smolecule. (n.d.). Buy this compound | 502639-08-9.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine.

- ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.

- Chemistry LibreTexts. (2019).

- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Corin Wagen. (2023).

- PubMed Central. (2022).

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Chemguide. (n.d.). interpreting infra-red spectra.

- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- National Institutes of Health. (2018).

- Chemguide. (n.d.).

- Wikipedia. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine.

- Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis.

- Chemcd. (n.d.). ethyl 4-[(2-methoxyethyl)

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- National Institutes of Health. (n.d.).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines.

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine.

- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)

Sources

- 1. smolecule.com [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 1-(2-Methoxyethyl)piperidin-4-amine: A Technical Guide for Drug Discovery Professionals

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ijirt.org [ijirt.org]

- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 502639-08-9 [smolecule.com]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 12. fda.gov [fda.gov]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. In vitro screening for evaluation of drugs ADMET properties | PPTX [slideshare.net]

- 16. Neurological Disorder Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 17. advinus.com [advinus.com]

- 18. medicilon.com [medicilon.com]

- 19. wuxibiology.com [wuxibiology.com]

A Strategic Guide to Unveiling the Therapeutic Targets of 1-(2-Methoxyethyl)piperidin-4-amine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of clinically successful therapeutics.[1][2][3] Its conformational flexibility and synthetic tractability allow for precise three-dimensional arrangements that can effectively engage a multitude of biological targets, from central nervous system modulators to anti-cancer agents.[4][5] This guide addresses the novel chemical entity, 1-(2-Methoxyethyl)piperidin-4-amine, for which no public data on biological activity exists. The absence of prior knowledge necessitates a robust, multi-faceted strategy to identify and validate its potential therapeutic targets. This document provides a comprehensive, field-proven workflow for researchers and drug development professionals, detailing a systematic progression from computational hypothesis generation to rigorous biophysical validation. We will outline an integrated approach combining in silico prediction, phenotypic screening, target deconvolution, and direct binding validation to elucidate the mechanism of action and unlock the therapeutic potential of this novel piperidine derivative.

Part 1: In Silico Target Prediction - Generating the Initial Hypotheses

The foundational step in characterizing a novel compound is to leverage its chemical structure to predict potential biological interactions. This in silico approach is cost-effective and rapidly generates a tractable list of candidate targets for subsequent experimental validation.[6][7] The core principle is that structurally similar molecules often exhibit similar bioactivities.[8][9]

Rationale and Causality

By combining ligand-based and structure-based computational methods, we can triangulate on a set of high-probability targets. Ligand-based approaches compare the novel compound to vast libraries of molecules with known targets, while structure-based methods, like reverse docking, "test" the compound's fit against numerous protein structures.[9][10] This dual strategy mitigates the weaknesses of each individual method, providing a more robust initial hypothesis.

In Silico Workflow

The workflow begins with generating 2D and 3D representations of this compound. These models are then used as inputs for parallel screening pipelines.

-

Ligand-Based Similarity Screening: The compound's structure is compared against databases of known bioactive molecules (e.g., ChEMBL). Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity metrics to generate a ranked list of potential targets based on the principle of chemical similarity.[9][11]

-

Structure-Based Reverse Docking: The compound's 3D conformer is docked against a library of clinically relevant protein crystal structures.[10] This method identifies proteins with binding pockets that are sterically and electrostatically complementary to the compound, predicting potential direct interactions.

Caption: In Silico Target Prediction Workflow.

Hypothetical Data Presentation

The output of this phase is a consolidated and ranked list of potential targets.

| Rank | Protein Target | Target Class | Prediction Method | Confidence Score |

| 1 | Dopamine Receptor D2 | GPCR | Ligand-Based | 0.85 |

| 2 | Histone Deacetylase 6 | Enzyme | Ligand-Based | 0.79 |

| 3 | Voltage-gated K+ Channel | Ion Channel | Structure-Based | -9.5 kcal/mol |

| 4 | Cyclin-dependent Kinase 2 | Kinase | Ligand-Based | 0.71 |

| 5 | Sigma-1 Receptor | Chaperone | Ligand/Structure | High |

Part 2: Phenotypic Screening - An Unbiased Search for Function

While in silico methods provide valuable hypotheses, they are predictive and may miss novel interactions. Phenotypic screening, or forward pharmacology, takes an agnostic approach by first identifying a compound's effect on a whole biological system (like a cell) without preconceived notions of its target.[12][13] This strategy is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.[14][15]

Rationale and Causality

The goal is to identify a disease-relevant, observable change (a phenotype) induced by the compound.[12] By testing the compound across a diverse panel of cell lines representing different diseases (e.g., oncology, neurology), we can uncover its potential therapeutic area and generate a functional starting point for identifying its molecular target. High-content imaging and analysis allow for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying subtle but significant phenotypic changes.

Experimental Workflow: High-Content Cellular Screening

A panel of human cell lines is selected. For instance, a panel could include A549 (lung carcinoma), SH-SY5Y (neuroblastoma), and THP-1 (monocytic leukemia) cells to screen for anti-cancer, neuro-modulatory, and anti-inflammatory activities, respectively.

Caption: Phenotypic Screening Workflow.

Hypothetical Data Presentation

The screening reveals that this compound selectively induces apoptosis in A549 lung cancer cells with minimal effect on other cell lines.

| Cell Line | Assay Endpoint | Result (EC50) | Phenotypic Observation |

| A549 (Lung Cancer) | Cell Viability (CTG) | 1.2 µM | Significant dose-dependent cell death |

| A549 (Lung Cancer) | Apoptosis (Caspase 3/7) | 1.5 µM | Strong induction of apoptosis markers |

| SH-SY5Y (Neuroblastoma) | Cell Viability (CTG) | > 50 µM | No significant effect |

| THP-1 (Leukemia) | Cytokine Release (IL-6) | > 50 µM | No significant effect |

This "hit" provides a clear biological context—anti-cancer activity—and a cellular system (A549 cells) in which to perform target deconvolution.

Part 3: Target Deconvolution - Connecting Phenotype to Protein

With a confirmed phenotype, the next critical step is to identify the specific molecular target responsible for this effect—a process known as target deconvolution.[16][17] Among the various techniques, affinity chromatography coupled with mass spectrometry (AC-MS) is a direct and robust biochemical method.[18][19][20]

Rationale and Causality

The logic of AC-MS is to use the compound itself as "bait" to "fish" its binding partners out of the complex protein mixture of a cell lysate.[18] By immobilizing a derivative of the compound onto a solid support (e.g., beads) and incubating it with lysate from the "hit" cell line (A549), the target protein(s) will bind to the compound. After washing away non-specific proteins, the bound targets can be eluted and identified using mass spectrometry.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol requires synthesizing an analog of the compound with a linker for immobilization, while ensuring the modification does not abrogate its biological activity.

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., an alkyne or an amine) suitable for conjugation to activated chromatography beads.

-

Activity Confirmation: Test the synthesized probe in the A549 apoptosis assay to confirm it retains the biological activity of the parent compound.

-

Immobilization: Covalently couple the probe to NHS-activated Sepharose beads or similar solid support. A negative control is prepared using beads that have been blocked without the compound.

-

Lysate Preparation: Culture and harvest A549 cells. Lyse the cells under non-denaturing conditions to preserve native protein structures.

-

Affinity Pulldown: Incubate the A549 cell lysate with the compound-conjugated beads and the control beads in parallel for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, often by changing pH, increasing salt concentration, or using a denaturing agent like SDS.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands unique to the compound-bead pulldown, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS analysis.

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

The AC-MS experiment on A549 lysate hypothetically identifies Histone Deacetylase 6 (HDAC6), a target previously suggested by in silico analysis, as a primary binding partner.

Part 4: Biophysical Validation of Direct Target Engagement

Identifying a protein via AC-MS is a strong indicator of interaction, but it does not constitute definitive proof of a direct binding event in a physiological context, nor does it quantify the interaction.[21] Rigorous biophysical validation is required to confirm direct target engagement in cells and to characterize the binding affinity and kinetics.[22][23]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify that a compound binds to its target within intact, living cells.[24][25] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[26] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm engagement.[27]

Detailed Protocol:

-

Cell Treatment: Seed A549 cells and treat with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., from 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet denatured, aggregated proteins.

-

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HDAC6 at each temperature using Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble HDAC6 against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

| Compound Concentration | Apparent Melting Temp (Tm) of HDAC6 | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | 52.1 °C | - |

| 1 µM | 56.4 °C | +4.3 °C |

| 10 µM | 59.8 °C | +7.7 °C |

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free, real-time technique that provides quantitative data on binding kinetics (kon and koff rates) and affinity (KD).[28][29][30] It measures changes in the refractive index at a sensor chip surface as an analyte (the compound) flows over an immobilized ligand (the target protein).[31][32]

Detailed Protocol:

-

Chip Preparation: Covalently immobilize purified recombinant human HDAC6 protein onto a CM5 sensor chip.

-

Analyte Preparation: Prepare a series of precise dilutions of this compound in running buffer.

-

Binding Measurement: Inject the compound dilutions sequentially over the HDAC6-coated chip surface. The association is monitored in real-time.

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the protein.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

| Parameter | Value | Unit |

| kon (Association Rate) | 2.5 x 105 | M-1s-1 |

| koff (Dissociation Rate) | 5.0 x 10-4 | s-1 |

| KD (Binding Affinity) | 2.0 | nM |

Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for characterizing binding thermodynamics.[33] It directly measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[34][35] A single ITC experiment can determine the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[36]

Detailed Protocol:

-

Sample Preparation: Prepare purified recombinant HDAC6 protein in a specific buffer. Dissolve the compound in the exact same buffer to minimize heats of dilution.[35]

-

Instrument Setup: Load the HDAC6 solution into the sample cell of the calorimeter and the compound solution into the titration syringe.

-

Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur after each injection.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a model to determine n, KD, and ΔH.

Part 5: Functional Validation and Pathway Analysis

Confirming a direct, high-affinity interaction between this compound and HDAC6 is a major milestone. The final step is to link this molecular interaction back to the observed anti-cancer phenotype. This involves demonstrating that the inhibition of HDAC6 by the compound is what causes apoptosis in A549 cells.

This can be achieved through experiments such as:

-

Target Knockdown: Using siRNA or CRISPR to reduce the expression of HDAC6 in A549 cells. If the compound's apoptotic effect is diminished in these HDAC6-depleted cells, it strongly supports that HDAC6 is the relevant functional target.

-

Enzymatic Assays: Directly measuring the inhibitory effect of the compound on the enzymatic activity of purified HDAC6.

-

Biomarker Analysis: Treating A549 cells with the compound and measuring the acetylation levels of known HDAC6 substrates, such as α-tubulin. An increase in tubulin acetylation would serve as a pharmacodynamic biomarker of target engagement and inhibition.

The collective data suggests that this compound inhibits HDAC6, leading to hyperacetylation of its substrates. This disruption of protein acetylation homeostasis ultimately triggers the apoptotic pathway in cancer cells.

Caption: Hypothesized Signaling Pathway.

Conclusion

The journey from a novel, uncharacterized molecule to a potential therapeutic lead with a defined mechanism of action is a complex but systematic process. For this compound, this in-depth guide outlines a logical and scientifically rigorous pathway. By integrating computational predictions, unbiased phenotypic screening, direct target identification, and quantitative biophysical validation, researchers can confidently identify and characterize its therapeutic targets. This multi-pronged strategy not only maximizes the probability of success but also builds a comprehensive data package that is essential for advancing a compound into the next stages of drug development. The hypothetical identification of HDAC6 as a high-affinity target demonstrates how this workflow can connect a simple chemical structure to a clinically relevant anti-cancer mechanism.

References

- Vertex AI Search. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.

- Wikipedia. (n.d.). Phenotypic screening.

- PMC. (n.d.). Computational/in silico methods in drug target and lead prediction. PubMed Central.

- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.

- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.

- PMC. (n.d.). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping. PubMed Central.

- PMC. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. NIH.

- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?

- MtoZ Biolabs. (n.d.). Drug Target Identification Methods.

- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.

- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).

- Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery.

- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

- Creative Bioarray. (n.d.). Phenotype-Based Drug Screening.

- ACROBiosystems. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.

- BOC Sciences. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- Creative Biolabs. (n.d.). Affinity Chromatography.

- PubMed. (2012). Target prediction of small molecules with information of key molecular interactions.

- NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.

- RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.

- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.

- RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

- ResearchGate. (n.d.). Known experimental techniques to identify drug targets.

- YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands.

- ResearchGate. (n.d.). The process of target prediction from chemical structures based on the....

- University of Arizona. (2017). Piperidine-based drug discovery.

- ACS Publications. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping.

- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Oxford Academic. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.

- University College London. (n.d.). Target Identification and Validation (Small Molecules).

- Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.

- bio.tools. (n.d.). SwissTargetPrediction.

- YouTube. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone.

- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.

- MtoZ Biolabs. (n.d.). Drug Target Identification and Validation.

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- ResearchGate. (2012). How to experimentally validate drug-target interactions?

- PMC. (2013). Target deconvolution techniques in modern phenotypic profiling. NIH.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Schrödinger. (n.d.). Structure Prediction & Target Enablement.

- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.

- PMC. (2019). Small molecule target identification using photo-affinity chromatography. NIH.

- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 12. proventainternational.com [proventainternational.com]

- 13. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drughunter.com [drughunter.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. denovobiolabs.com [denovobiolabs.com]

- 29. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 30. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 31. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 34. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 36. m.youtube.com [m.youtube.com]

The Strategic deployment of 1-(2-Methoxyethyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide